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molecular formula C7H8O3S B1594893 Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate CAS No. 5556-22-9

Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate

Cat. No. B1594893
M. Wt: 172.2 g/mol
InChI Key: PLTCMJBEOCSRII-UHFFFAOYSA-N
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Patent
US04824958

Procedure details

Prepared by the method described in Example 1 from ethyl acetoacetate (130 g, 1.0 mole), methyl thioglycolate (212 g, 2.0 moles) and sodium (53 g, 2.3 moles). The crude product is shaken with two portions of dichloromethane, filtered, and the filtrate stripped of solvent under reduced pressure to afford the product (90.1 g); mp 50°-53° C.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step Two
Quantity
53 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8]C)(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[C:10](OC)(=O)[CH2:11][SH:12].[Na]>ClCCl>[OH:4][C:3]1[CH:5]=[C:11]([CH3:10])[S:12][C:2]=1[C:1]([O:7][CH3:8])=[O:6] |^1:15|

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Two
Name
Quantity
212 g
Type
reactant
Smiles
C(CS)(=O)OC
Step Three
Name
Quantity
53 g
Type
reactant
Smiles
[Na]
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by the method
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
OC1=C(SC(=C1)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 90.1 g
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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